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Compound of Interest

Compound Name: 4-Amino-1-benzylpiperidin-2-one

Cat. No.: B1442157 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Therapeutic
Potential
4-Amino-1-benzylpiperidin-2-one is a heterocyclic organic compound featuring a piperidin-2-

one core, a benzyl group attached to the ring nitrogen, and an amino group at the 4-position.

Its Chemical Abstracts Service (CAS) number is 1315495-55-6, with the dihydrochloride salt

registered under 2763754-78-3[1][2]. While specific research on this exact molecule is limited,

its structural motifs—the N-benzylpiperidine and the aminopiperidinone scaffolds—are of

significant interest in medicinal chemistry.

The piperidinone ring is a crucial structural component in a multitude of natural products and

pharmaceuticals, serving as a versatile precursor for more complex piperidine structures.[3]

These scaffolds are integral to compounds developed for a wide range of therapeutic areas,

including anticancer, antiviral, and anti-inflammatory applications.[3] The N-benzylpiperidine

moiety is also recognized as a "privileged" structure in drug discovery. This is due to its three-

dimensional nature and its ability to engage in crucial cation-π and π-π interactions with

biological targets, often enhancing binding affinity and modulating physicochemical properties.

[4]

This guide provides a comprehensive overview of 4-Amino-1-benzylpiperidin-2-one,

synthesizing available data with established principles for related compounds to offer insights
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into its synthesis, properties, and potential applications for drug discovery and development.

Physicochemical Properties
Specific experimental data for 4-Amino-1-benzylpiperidin-2-one is not widely available in the

literature. The following table summarizes key computed properties for the parent compound,

4-aminopiperidin-2-one, to provide an estimation.

Property
Value (for 4-
aminopiperidin-2-one)

Source

Molecular Formula C₅H₁₀N₂O [5]

Molecular Weight 114.15 g/mol [5]

IUPAC Name 4-aminopiperidin-2-one [5]

XLogP3-AA (Predicted) -1.3 [5]

Topological Polar Surface Area 55.1 Å² [5]

Hydrogen Bond Donor Count 2 [5]

Hydrogen Bond Acceptor

Count
2 [5]

Note: These properties are for the core 4-aminopiperidin-2-one structure and will be modified

by the addition of the N-benzyl group.

Synthesis and Methodologies
A definitive, published synthetic protocol for 4-Amino-1-benzylpiperidin-2-one is not readily

available. However, a logical and efficient synthesis can be proposed based on established

methodologies for constructing substituted piperidinone rings, such as the Dieckmann

condensation.[6][7]

Proposed Retrosynthetic Analysis
A retrosynthetic approach suggests that the target molecule can be derived from a linear

diester precursor, which in turn can be assembled from simpler, commercially available starting
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materials.
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Caption: Retrosynthetic pathway for 4-Amino-1-benzylpiperidin-2-one.

Experimental Protocol: A Plausible Synthetic Route
This protocol is a hypothetical, yet chemically sound, approach based on well-established

organic chemistry reactions.

Step 1: Synthesis of N-Benzyl-N-(2-carbomethoxyethyl)-β-alanine methyl ester

Reaction Setup: To a solution of benzylamine in a suitable solvent such as methanol, add

two equivalents of methyl acrylate.

Reaction Conditions: The reaction is a Michael addition. It is typically performed at room

temperature and may be stirred for several hours to ensure complete reaction.

Rationale: Benzylamine acts as a nucleophile, undergoing a double 1,4-conjugate addition to

two molecules of methyl acrylate. This efficiently constructs the carbon-nitrogen backbone of

the precursor needed for cyclization.[7]

Work-up and Purification: The solvent is removed under reduced pressure. The resulting

crude diester can be purified by column chromatography on silica gel.

Step 2: Dieckmann Condensation to form 1-Benzyl-4-methoxycarbonylpiperidin-2-one

Reaction Setup: The diester from Step 1 is dissolved in an anhydrous, non-polar solvent like

toluene. A strong base, such as sodium methoxide or sodium hydride, is added portion-wise

under an inert atmosphere (e.g., nitrogen or argon).

Reaction Conditions: The mixture is heated to reflux for several hours to drive the

intramolecular condensation.
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Rationale: The Dieckmann condensation is a classic method for forming five- or six-

membered rings. The strong base deprotonates the carbon alpha to one of the ester groups,

creating a nucleophile that attacks the other ester carbonyl, leading to cyclization and

formation of a β-keto ester.[6]

Work-up and Purification: After cooling, the reaction is carefully quenched with a weak acid.

The organic layer is separated, washed, dried, and concentrated. The resulting β-keto ester

is then purified.

Step 3: Hydrolysis and Decarboxylation

Reaction Setup: The purified β-keto ester is subjected to acidic or basic hydrolysis followed

by heating.

Reaction Conditions: For example, refluxing with aqueous hydrochloric acid will hydrolyze

the ester and induce decarboxylation.

Rationale: This step removes the ester group at the 4-position, yielding 1-benzylpiperidin-4-

one, a key intermediate. This piperidone is a versatile precursor for introducing various

functionalities at the 4-position.[7]

Step 4: Introduction of the Amino Group

Reaction Setup: The 1-benzylpiperidin-4-one is converted to an oxime by reacting it with

hydroxylamine hydrochloride in the presence of a base like sodium acetate.

Reaction Conditions: The oxime is then reduced to the primary amine. A common and

effective method is catalytic hydrogenation using a catalyst such as Raney Nickel or

palladium on carbon under a hydrogen atmosphere.

Rationale: Reductive amination is a standard and high-yielding method for converting

ketones to amines. The two-step process via an oxime intermediate is a reliable way to

introduce the 4-amino group.[8]

Final Product Isolation: After the reaction is complete, the catalyst is filtered off, and the

solvent is removed. The final product, 4-Amino-1-benzylpiperidin-2-one, can be purified by

crystallization or chromatography.
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Caption: Proposed synthetic workflow for 4-Amino-1-benzylpiperidin-2-one.
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Potential Applications in Drug Discovery
The combination of the piperidinone core and the N-benzylpiperidine moiety suggests several

promising avenues for therapeutic research. The piperidin-4-one scaffold itself has been

investigated for a range of pharmacological activities, including anticancer and anti-HIV

properties.[3]

Anticancer Agents
Piperidinone derivatives have been explored as anticancer agents. For instance, certain 2,6-

diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have shown significant

in vitro antibacterial and antifungal activity, and by extension, are of interest in anticancer

research due to overlapping mechanisms.[9] The structural framework is a key component in

compounds designed to modulate critical signaling pathways involved in cancer progression.[3]

Antiviral, Specifically Anti-HIV, Activity
The 4-aminopiperidine scaffold is a key building block in the synthesis of CCR5 antagonists.

[10] CCR5 is a co-receptor that is crucial for the entry of the most common strains of HIV into

host cells. By blocking this receptor, 4-aminopiperidine-based compounds can act as potent

HIV-1 entry inhibitors.[10]

Neurological and CNS Disorders
The N-benzylpiperidine motif is a well-established pharmacophore for targeting the central

nervous system. It is found in drugs that interact with various receptors, including:

Cholinesterases: Derivatives of N-benzylpiperidine are effective cholinesterase inhibitors, a

primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

Sigma Receptors (σR): These receptors are implicated in a variety of neurological

conditions, including neuropathic pain and neurodegenerative diseases. N-benzylpiperidine-

containing compounds have shown high affinity for sigma receptors, making them valuable

research tools and potential therapeutic leads.

Dopamine Receptors: The N-benzylpiperidine scaffold has been used to develop selective

dopamine D4 receptor antagonists, which are of interest for treating CNS diseases like

addiction and Parkinson's disease-related dyskinesias.
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Caption: Potential mechanism of action for antiviral (Anti-HIV) activity.

Conclusion
4-Amino-1-benzylpiperidin-2-one represents a molecule of significant, albeit largely

unexplored, potential. Its composite structure, drawing from the privileged N-benzylpiperidine

and the versatile aminopiperidinone families, positions it as an attractive candidate for library

synthesis and screening in a variety of therapeutic areas. While direct experimental data

remains to be established, the foundational knowledge of its core components provides a

strong rationale for its investigation as a scaffold for novel anticancer, antiviral, and CNS-active

agents. The synthetic pathways outlined in this guide, based on robust and well-understood

chemical transformations, offer a practical starting point for researchers to synthesize and

explore the biological activity of this promising compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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